An In-depth Technical Guide to L-Proline-¹³C₅,¹⁵N for Researchers
An In-depth Technical Guide to L-Proline-¹³C₅,¹⁵N for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Proline-¹³C₅,¹⁵N, a stable isotope-labeled (SIL) amino acid critical for advanced biochemical and biomedical research. This document details its chemical properties, and applications, and provides insights into experimental protocols where it serves as an indispensable tool.
Core Concepts: Understanding L-Proline-¹³C₅,¹⁵N
L-Proline-¹³C₅,¹⁵N is a non-radioactive, heavy-isotope-labeled form of the proteinogenic amino acid L-proline. In this molecule, all five carbon atoms are substituted with the heavy isotope Carbon-13 (¹³C), and the nitrogen atom is substituted with Nitrogen-15 (¹⁵N). This labeling results in a precise mass shift compared to its unlabeled counterpart, making it an ideal tracer and internal standard for a variety of analytical techniques.
Its primary utility lies in its ability to be distinguished from the naturally abundant, "light" L-proline by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This distinction allows for the precise tracking and quantification of proline metabolism, protein synthesis and turnover, and the study of protein structure and dynamics.
Chemical and Physical Properties
The fundamental properties of L-Proline-¹³C₅,¹⁵N are summarized in the table below, providing a quick reference for researchers. Data has been compiled from various suppliers and databases.[1][2][3]
| Property | Value |
| Chemical Formula | ¹³C₅H₉¹⁵NO₂ |
| Molecular Weight | 121.09 g/mol |
| Exact Mass | 121.07713760 Da |
| CAS Number | 202407-23-6 |
| Appearance | White to off-white powder |
| Purity | Typically ≥95% |
| Isotopic Enrichment | ¹³C: ≥98-99 atom %; ¹⁵N: ≥98-99 atom % |
| Melting Point | 228 °C (decomposes) |
| Optical Activity | [α]25/D -86.0°, c = 2 in H₂O |
| Storage Temperature | Room temperature or refrigerated (+2°C to +8°C), protect from light. |
Key Applications in Research and Drug Development
The unique properties of L-Proline-¹³C₅,¹⁵N make it a valuable tool in several key research areas:
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Metabolic Flux Analysis (MFA): As a stable isotope tracer, it is used to track the metabolic fate of proline in cellular systems. By introducing ¹³C,¹⁵N-labeled proline into cell cultures, researchers can elucidate the pathways of proline synthesis, degradation, and its contribution to other metabolic networks, such as the citric acid cycle.[4]
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Quantitative Proteomics: In methodologies like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), L-Proline-¹³C₅,¹⁵N is used to create a "heavy" proteome that serves as an internal standard. This allows for the accurate quantification of protein expression levels between different cell populations, for example, in drug treatment studies or disease models.
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Biomarker Quantification: L-Proline-¹³C₅,¹⁵N is instrumental in the development of assays for the absolute quantification of protein biomarkers, particularly those rich in proline, such as collagen-derived peptides in studies of fibrosis or bone metabolism.
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NMR-Based Structural Biology: The incorporation of ¹³C and ¹⁵N labels into proteins enhances the sensitivity and resolution of NMR experiments. This is particularly useful for the structural determination of proteins and for studying their dynamics and interactions, with specific NMR pulse sequences designed for ¹³C/¹⁵N-labeled proteins.
Experimental Protocols and Methodologies
While specific experimental parameters will vary based on the instrumentation and biological system under investigation, this section provides detailed overviews of common methodologies employing L-Proline-¹³C₅,¹⁵N.
Quantitative Analysis of Collagen Turnover Biomarkers using a Labeled Proline Analog
This protocol outlines the use of an isotopically labeled proline analog for the synthesis of an internal standard peptide for the quantification of collagen turnover biomarkers, such as the N-terminal propeptide of type I procollagen (B1174764) (P1NP), by Multiple Reaction Monitoring (MRM) mass spectrometry.
1. Synthesis of the Stable Isotope-Labeled Internal Standard Peptide:
- A tryptic peptide from human P1NP suitable for quantification is selected (e.g., APGLPGPR).
- This peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
- During synthesis, Fmoc-Pro-OH-¹³C₅,¹⁵N is incorporated at the desired proline positions.
- The resulting heavy peptide is purified by High-Performance Liquid Chromatography (HPLC).
- The precise concentration of the purified heavy peptide is determined by amino acid analysis.
2. Sample Preparation:
- Protein Precipitation: To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
- Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Supernatant Collection: Carefully collect the supernatant containing the peptides.
- Internal Standard Spiking: Add a known amount of the synthesized heavy peptide internal standard to the supernatant.
- Drying: Evaporate the sample to dryness under a stream of nitrogen or using a vacuum concentrator.
- Reconstitution: Reconstitute the dried sample in a solvent suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
3. LC-MS/MS Analysis (MRM Mode):
- Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase HPLC column to separate the peptides.
- Mass Spectrometry: Analyze the eluting peptides using a triple quadrupole mass spectrometer operating in MRM mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both the endogenous (light) and the internal standard (heavy) peptide. The mass shift due to the ¹³C and ¹⁵N isotopes will result in a different precursor ion mass for the heavy peptide.
4. Data Analysis:
- Peak Integration: Integrate the peak areas for the MRM transitions of both the light and heavy peptides.
- Ratio Calculation: Calculate the ratio of the peak area of the endogenous peptide to the peak area of the internal standard.
- Quantification: Determine the absolute concentration of the endogenous P1NP peptide in the original sample by comparing the calculated ratio to a standard curve generated with known concentrations of the light peptide and a fixed concentration of the heavy internal standard.
General Workflow for ¹³C-¹⁵N Metabolic Flux Analysis
This workflow describes the general steps for conducting a dual-isotope labeling experiment to quantify carbon and nitrogen fluxes in a biological system.
1. Experimental Setup:
- Establish a continuous cell culture in a chemostat to achieve a metabolic steady state.
- The culture medium should contain known concentrations of carbon (e.g., glucose) and nitrogen (e.g., ammonium (B1175870) chloride) sources.
2. Isotope Labeling:
- Switch the cells to a medium containing ¹³C-labeled and ¹⁵N-labeled substrates, such as [U-¹³C]glucose and L-Proline-¹³C₅,¹⁵N.
- Continue the culture until an isotopic steady state is reached for both carbon and nitrogen incorporation into intracellular metabolites.
3. Sample Collection and Metabolite Extraction:
- Harvest the cells at isotopic steady state.
- Perform a rapid quenching of metabolism to prevent further enzymatic activity.
- Extract intracellular metabolites using appropriate solvents (e.g., a cold methanol-water mixture).
4. Mass Spectrometry Analysis:
- Analyze the extracted metabolites using mass spectrometry (e.g., LC-MS or GC-MS) to determine the mass isotopomer distributions (MIDs).
5. Computational Modeling and Flux Calculation:
- Construct a metabolic model that includes the relevant carbon and nitrogen metabolic pathways.
- Use the measured extracellular uptake and secretion rates and the MIDs of intracellular metabolites as inputs for a computational flux analysis software.
- The software will then calculate the intracellular carbon and nitrogen fluxes that best fit the experimental data.
Mandatory Visualizations
Signaling Pathway: TGF-β and Collagen Synthesis
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key regulator of collagen synthesis. Dysregulation of this pathway is implicated in various fibrotic diseases. The quantification of collagen turnover, often using proline-labeled standards, is crucial for studying these conditions.
Caption: TGF-β signaling pathway leading to collagen synthesis.
Experimental Workflow: Quantitative Proteomics using a Labeled Internal Standard
This diagram illustrates a typical workflow for quantitative proteomics using a stable isotope-labeled internal standard, such as a peptide synthesized with L-Proline-¹³C₅,¹⁵N.
Caption: Workflow for quantitative proteomics with a labeled standard.
References
- 1. Optimization of Steady-State 13C-Labeling Experiments for Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Stable Isotope Labeling for Proteomic Analysis of Tissues in Mouse | Springer Nature Experiments [experiments.springernature.com]
- 3. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
